

Application Notes and Protocols for High-Throughput Screening of KCNT1 Inhibitors

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Compound of Interest

Compound Name: BI-1230

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Introduction

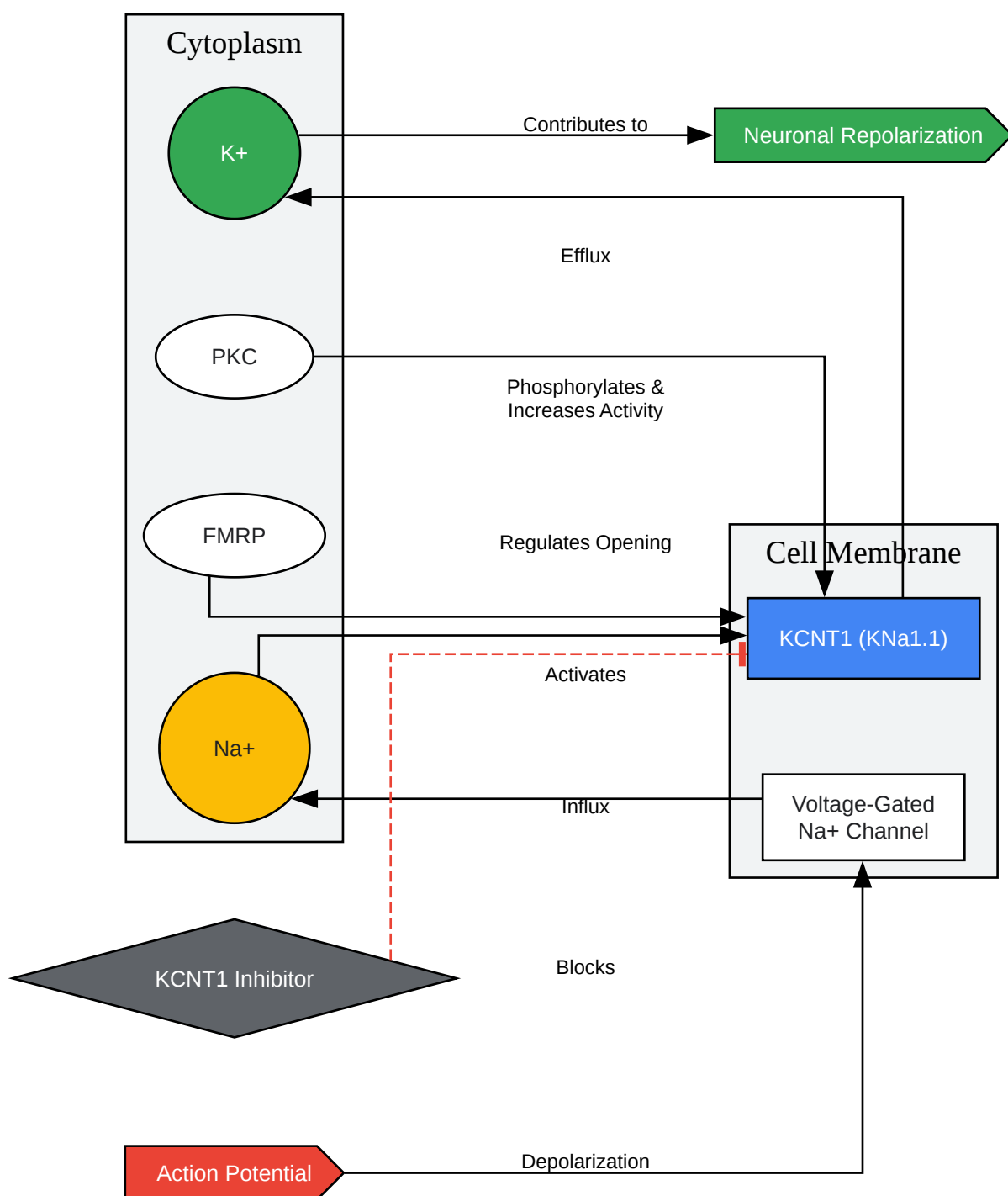
The KCNT1 gene encodes the sodium-activated potassium channel KNa1.1, also known as SLACK.[1][2] Gain-of-function mutations in KCNT1 lead to increased potassium currents, neuronal hyperexcitability, and are associated with severe, drug-resistant epileptic encephalopathies such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Nocturnal Frontal Lobe Epilepsy (ADNFLE).[1][3][4][5][6] Consequently, inhibitors of KCNT1 channels are being actively pursued as a potential therapeutic strategy. High-throughput screening (HTS) is a critical step in the early drug discovery process to identify novel KCNT1 inhibitors from large compound libraries.[7]

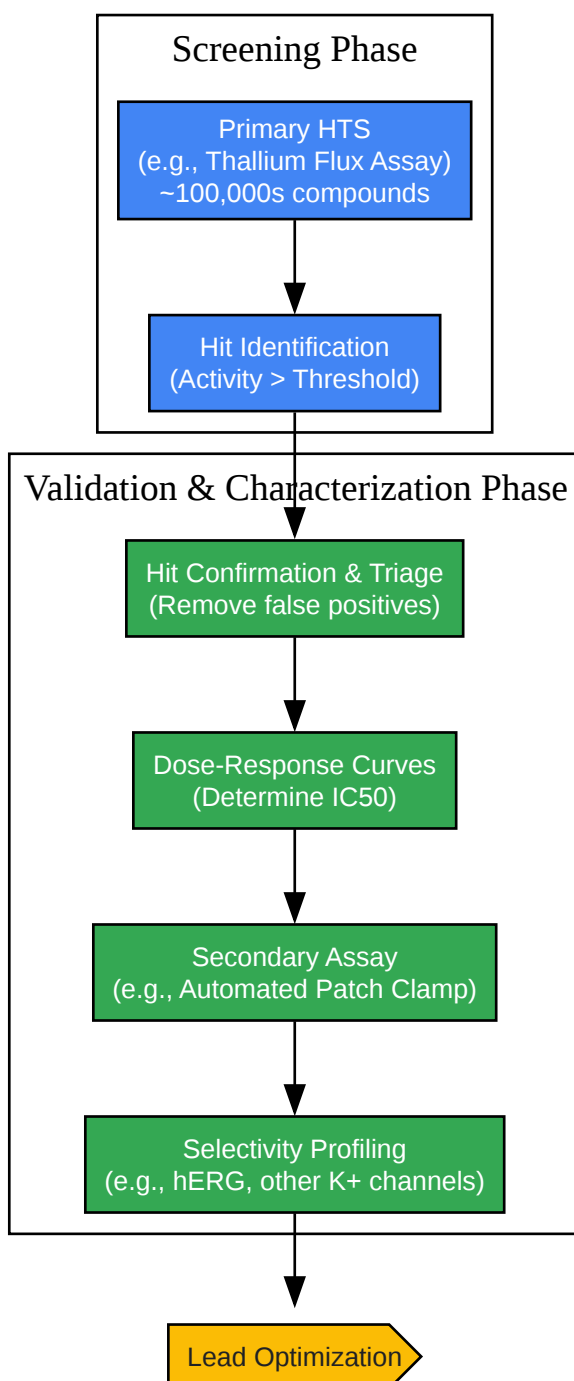
This document provides detailed protocols for high-throughput screening of KCNT1 inhibitors using two common methodologies: a fluorescence-based thallium flux assay and an automated patch-clamp assay.

KCNT1 Signaling and Function

KCNT1 channels are widely expressed in the brain and contribute to the slow hyperpolarization that follows repetitive neuronal firing.[1] These channels are unique in that they are activated by intracellular sodium ions, linking neuronal activity to potassium efflux and subsequent membrane repolarization.[2] The activity of KCNT1 channels can be modulated by intracellular signaling molecules, including Protein Kinase C (PKC), which has been shown to increase

channel activity.[3] The channel also interacts with the mRNA-binding protein FMRP, which regulates the probability of channel opening.[2]





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